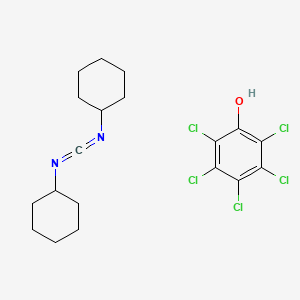

N,N'-Dicyclohexylcarbodiimide pentachlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C13H22N2.C6HCl5O/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;7-1-2(8)4(10)6(12)5(11)3(1)9/h12-13H,1-10H2;12H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHVCMWXLCBLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C=NC2CCCCC2.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657543 | |

| Record name | Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15406-98-1 | |

| Record name | Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Dicyclohexylcarbodiimide-Pentachlorophenol complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Nexus of Activation: A Technical Guide to the Dicyclohexylcarbodiimide and Pentachlorophenol Reaction

For researchers, scientists, and professionals in drug development and synthetic chemistry, the precise and efficient formation of ester bonds is a cornerstone of molecular construction. Among the myriad of available coupling reagents, the combination of N,N'-Dicyclohexylcarbodiimide (DCC) with pentachlorophenol (PCP) provides a powerful method for the synthesis of "active esters." These activated intermediates are pivotal in numerous synthetic strategies, particularly in peptide synthesis and the acylation of sensitive substrates. This in-depth technical guide provides a comprehensive exploration of the core reaction mechanism, field-proven experimental protocols, and critical insights into the practical application of the DCC/PCP system.

The Underlying Chemistry: Mechanism of Activation

The reaction between a carboxylic acid and pentachlorophenol in the presence of DCC is a classic example of carbodiimide-mediated esterification. The process hinges on the in-situ activation of the carboxylic acid to a highly reactive intermediate, which is then susceptible to nucleophilic attack by the pentachlorophenol.

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. This is followed by the nucleophilic attack of the resulting carboxylate anion on the central carbon atom of the protonated DCC. This forms a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, with the DCC moiety functioning as an excellent leaving group.

-

Nucleophilic Attack by Pentachlorophenol: The hydroxyl group of pentachlorophenol, a potent nucleophile, then attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Formation of the Pentachlorophenyl Ester and Byproduct: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the desired pentachlorophenyl active ester and the byproduct, N,N'-dicyclohexylurea (DCU). DCU is a stable urea derivative that is largely insoluble in most common organic solvents, which facilitates its removal from the reaction mixture.[1]

Sources

A Senior Application Scientist's Guide to the Synthesis of Pentachlorophenyl Active Esters via DCC-Mediated Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Active Esters

In the fields of peptide synthesis, bioconjugation, and complex molecule assembly, the direct formation of an amide or ester bond from a carboxylic acid and an amine or alcohol is often inefficient due to the unfavorable reactivity of the constituent functional groups. The "active ester" strategy circumvents this challenge by converting the carboxylic acid's hydroxyl group into a superior leaving group, thereby creating a highly reactive acyl donor.[1][2] This pre-activation allows for clean, efficient, and controllable bond formation under mild conditions.

Pentachlorophenyl (PCP) esters emerged as valuable intermediates in this context, particularly in peptide synthesis.[3] While now often superseded by more reactive analogues like pentafluorophenyl (PFP) esters, they occupy an important place in the synthetic chemist's toolbox.[4] PCP esters are typically stable, often crystalline solids that can be purified and stored, offering a reliable and characterizable activated building block for subsequent coupling reactions. Their synthesis is commonly achieved using N,N'-dicyclohexylcarbodiimide (DCC), a powerful and widely used dehydrating agent.

This guide provides an in-depth exploration of the synthesis of pentachlorophenyl active esters using DCC, focusing on the underlying mechanisms, field-proven protocols, and critical insights for troubleshooting and optimization.

The Core Mechanism: Understanding DCC Activation and Catalysis

The seemingly straightforward esterification is a multi-step process reliant on the precise activation of the carboxylic acid by DCC. The efficiency of this process is significantly enhanced by a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

The Mechanistic Pathway

The reaction proceeds through a highly reactive O-acylisourea intermediate.[5][6][7]

-

Activation of the Carboxylic Acid: The carboxylic acid adds across one of the C=N double bonds of DCC. This forms the O-acylisourea, a potent acylating agent where the dicyclohexylurea moiety is poised to become an excellent leaving group.[6][7]

-

Catalytic Intervention by DMAP: While the O-acylisourea can be directly attacked by pentachlorophenol, this reaction can be slow. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea.[6][8][9] This step generates a highly reactive N-acylpyridinium salt and releases the dicyclohexylurea (DCU) byproduct.

-

Nucleophilic Attack and Ester Formation: The pentachlorophenol then attacks the N-acylpyridinium intermediate. This step is far more rapid than the direct attack on the O-acylisourea, leading to the formation of the desired pentachlorophenyl active ester and the regeneration of the DMAP catalyst.[6][10]

The Competing Side Reaction: N-Acylurea Formation

A significant challenge in DCC-mediated couplings is the potential for the O-acylisourea intermediate to undergo an intramolecular 1,3-acyl migration.[6][8] This rearrangement produces a stable and unreactive N-acylurea, which sequesters the activated acid and reduces the overall yield. The use of a catalyst like DMAP is crucial because it intercepts the O-acylisourea intermediate faster than the rearrangement can occur, thereby suppressing this unwanted side reaction.[6][8]

Caption: DCC-mediated synthesis of PCP active esters, highlighting the catalytic role of DMAP.

A Field-Proven Protocol for Synthesis

This protocol is designed as a self-validating system, incorporating steps for reaction monitoring and rigorous purification to ensure the integrity of the final product.

Materials and Reagents

-

Carboxylic Acid (1.0 equiv)

-

Pentachlorophenol (1.0-1.1 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.05-0.1 equiv)

-

0.5 M HCl (aq)

-

Saturated Sodium Bicarbonate (aq)

-

Saturated Sodium Chloride (Brine) (aq)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware, magnetic stirrer, ice bath

Causality: The use of anhydrous solvent is critical. DCC readily reacts with water, which would consume the reagent and reduce the yield. Pentachlorophenol is slightly in excess to ensure the complete consumption of the potentially more valuable carboxylic acid.

Step-by-Step Synthesis Procedure

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 equiv), pentachlorophenol (1.05 equiv), and DMAP (0.1 equiv).

-

Dissolve the solids in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the carboxylic acid).

-

Cool the stirred solution to 0 °C using an ice bath.

-

In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.[10][11]

Reaction Monitoring and Workup

-

Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC). A spot corresponding to the starting carboxylic acid should diminish and be replaced by a new, typically less polar, spot for the product ester.

-

Workup:

-

Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the bulk of the precipitated DCU.[10][12][13] Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash sequentially with 0.5 M HCl (2x) to remove the DMAP catalyst, followed by saturated sodium bicarbonate (1x) to remove any unreacted pentachlorophenol or carboxylic acid, and finally with brine (1x).[13]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Caption: Experimental workflow for the synthesis and purification of PCP active esters.

The Challenge of Dicyclohexylurea (DCU) Removal

DCU is the Achilles' heel of DCC couplings. Its partial solubility in many organic solvents means that simple filtration is often insufficient for complete removal.[12][14][15] The crude product obtained after concentration is often contaminated with residual DCU.

| Method | Description | Advantages | Disadvantages |

| Recrystallization | If the product ester is a solid, recrystallization from a suitable solvent system is the most effective method. | Can provide highly pure material. | Product loss in the mother liquor; requires a solid product. |

| Solvent Trituration | The crude solid is stirred as a slurry in a solvent where DCU is soluble but the product is not (e.g., diethyl ether, cold acetonitrile).[13][14] | Simple and fast. | Product must be insoluble; may not remove all DCU. |

| Secondary Filtration | The concentrated crude is dissolved in a minimal amount of a solvent (e.g., DCM) and then diluted with a solvent in which DCU is poorly soluble (e.g., hexane). The precipitated DCU is then filtered off. | Good for removing a significant amount of residual DCU. | Requires careful solvent selection; some product may co-precipitate. |

| Column Chromatography | The crude material is purified by silica gel chromatography. | Effective for most products. | Can be time-consuming; DCU can sometimes "streak" across many fractions if the wrong eluent is used.[14][15] Adding CHCl₃ to the eluent can improve DCU solubility and separation.[14] |

Applications and Comparative Analysis

The primary utility of PCP active esters lies in their application as reliable acylating agents, especially in peptide synthesis.[3][16] They are sufficiently reactive to couple with amines to form peptide bonds under mild conditions, yet stable enough for isolation and storage.

| Active Ester Type | Relative Reactivity | Stability | Byproduct of Formation | Byproduct of Coupling |

| Pentachlorophenyl (PCP) | Moderate | High (often crystalline) | Dicyclohexylurea (DCU) | Pentachlorophenol |

| Pentafluorophenyl (PFP) | Very High[4] | Moderate | Dicyclohexylurea (DCU) | Pentafluorophenol |

| N-Hydroxysuccinimide (NHS) | Moderate | Moderate | Dicyclohexylurea (DCU) | N-Hydroxysuccinimide |

Insight: The choice of active ester is a trade-off. PFP esters offer faster coupling times, which can be crucial for minimizing racemization in sensitive amino acids.[4] However, the stability and ease of handling of PCP esters make them a viable alternative for less demanding applications.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Reagents or solvent contain water.- Sterically hindered carboxylic acid.[17]- Insufficient reaction time. | - Ensure all glassware is oven-dried and use anhydrous solvents.- Increase reaction time and/or temperature (to 40°C).- Confirm reaction completion via TLC before workup. |

| Significant N-Acylurea Formation | - DMAP was omitted or used in insufficient quantity.- Reaction was too slow, allowing rearrangement to compete. | - Always use a catalytic amount of DMAP (5-10 mol%).- Ensure efficient stirring and appropriate concentration. |

| DCU Contamination in Final Product | - Incomplete removal during workup and purification. | - Employ one of the specialized DCU removal techniques from the table in Section 3.4.- For chromatography, consider an eluent system known to better solubilize DCU (e.g., adding chloroform).[14] |

| Product Hydrolysis | - Exposure to water during workup (especially if base wash is prolonged). | - Perform aqueous washes efficiently without vigorous, prolonged shaking.- Ensure the organic layer is thoroughly dried before concentration. |

Safety Considerations

-

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and allergen.[9][17] Always handle with gloves in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin.

-

Pentachlorophenol (PCP): PCP is a toxic and environmentally persistent compound, classified as a probable human carcinogen.[18][19] Commercial preparations can be contaminated with highly toxic dioxins.[3][20] Exercise extreme caution, use appropriate personal protective equipment (PPE), and handle it exclusively within a fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE.

References

- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry.

- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.

- Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis.

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses.

- Steglich Esterific

- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.

- Pentachlorophenol | C6Cl5OH. (n.d.). PubChem, NIH.

- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025).

- How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013).

- How I can remove DCU from my product? (2025). Chemistry Stack Exchange.

- Pentachlorophenol. (n.d.). Wikipedia.

- Steglich esterific

- The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. (n.d.). Benchchem.

- Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.

- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.

- How do I get rid of dicyclohexyl urea (DCU)? (2015).

- Pentachlorophenol and its effect on different environmental matrices: the need for an alternative wood preservative. (n.d.).

- Pentachlorophenol and By-products of Its Synthesis. (n.d.). 15th Report on Carcinogens, NCBI.

- Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461-469.

- Fact-sheet: Pentachlorophenol (PCP). (n.d.). The Danish Environmental Protection Agency.

Sources

- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentachlorophenol - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Pentachlorophenol | C6Cl5OH | CID 992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Fact-sheet: Pentachlorophenol (PCP) - The Danish Environmental Protection Agency [eng.mst.dk]

- 20. Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the N,N'-Dicyclohexylcarbodiimide Pentachlorophenol System in Peptide Synthesis

Introduction: Re-examining a Classic Activation Strategy

In the landscape of peptide synthesis, the quest for efficient, high-yield, and racemization-free coupling methods is perpetual. While modern coupling reagents have taken center stage, a foundational understanding of classic activation strategies remains indispensable for the discerning researcher. This guide delves into the properties and applications of the N,N'-Dicyclohexylcarbodiimide (DCC) and pentachlorophenol (PCP) system. Often referred to as the N,N'-Dicyclohexylcarbodiimide pentachlorophenol adduct, this terminology typically describes the reactive intermediates formed in situ rather than a stable, isolable complex. This system leverages the potent dehydrating capability of DCC to generate highly reactive pentachlorophenyl (PCP) active esters of N-protected amino acids, which then readily couple with the free amino group of another amino acid or peptide chain.

This technical guide will provide a comprehensive overview of the chemical properties, mechanism of action, practical applications, and safety considerations associated with the DCC/PCP system. We will explore the synergistic roles of both components, offering field-proven insights into the causality behind experimental choices, and provide detailed protocols for its application in peptide synthesis.

Core Components and Their Physicochemical Properties

A thorough understanding of the individual components is crucial to mastering their combined application.

N,N'-Dicyclohexylcarbodiimide (DCC)

DCC is a powerful and widely used coupling agent in organic synthesis, particularly for the formation of amide and ester bonds.[1][2] It functions as a dehydrating agent, facilitating the removal of a water molecule from the reacting species.[1]

| Property | Value | Reference |

| CAS Number | 538-75-0 | [1] |

| Molecular Formula | C₁₃H₂₂N₂ | [1] |

| Molecular Weight | 206.33 g/mol | [1] |

| Appearance | White to off-white waxy solid or crystalline powder | [1] |

| Melting Point | 34-35 °C | [3] |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide. Insoluble in water. | [1] |

Pentachlorophenol (PCP)

Pentachlorophenol is a chlorinated aromatic compound. In the context of peptide synthesis, its utility lies in its ability to form stable, yet highly reactive, active esters. The electron-withdrawing nature of the five chlorine atoms on the phenyl ring makes the corresponding phenoxide a good leaving group, thus activating the acyl group for nucleophilic attack.

| Property | Value | Reference |

| CAS Number | 87-86-5 | [4] |

| Molecular Formula | C₆HCl₅O | [4] |

| Molecular Weight | 266.34 g/mol | [4] |

| Appearance | White or light tan crystalline solid | [4] |

| pKa | 4.7 | [4] |

| Solubility | Soluble in most organic solvents. Sparingly soluble in water. | [4] |

Mechanism of Action: A Synergistic Activation Pathway

The efficacy of the DCC/PCP system in peptide bond formation stems from a two-step activation process. This method is a classic example of active ester-mediated peptide coupling.

-

Formation of the O-Acylisourea Intermediate: The carboxylic acid of an N-protected amino acid initially reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions, including racemization and the formation of N-acylurea.[2]

-

In-Situ Formation of the Pentachlorophenyl Active Ester: The addition of pentachlorophenol to the reaction mixture provides a nucleophile that rapidly traps the O-acylisourea intermediate. This reaction forms the more stable and isolable pentachlorophenyl active ester of the amino acid, releasing the insoluble N,N'-dicyclohexylurea (DCU) as a byproduct.[5]

-

Peptide Bond Formation: The purified pentachlorophenyl active ester is then reacted with the free amino group of the C-terminally protected amino acid or peptide. The amino group acts as a nucleophile, attacking the activated carbonyl carbon and displacing the pentachlorophenoxide leaving group to form the desired peptide bond.

Caption: Mechanism of peptide bond formation using the DCC/PCP system.

Advantages of the DCC/Pentachlorophenol System

The use of pentachlorophenol as an additive with DCC offers several advantages over using DCC alone:

-

Suppression of Racemization: The rapid trapping of the O-acylisourea intermediate by pentachlorophenol to form a relatively stable active ester minimizes the risk of racemization at the chiral α-carbon of the activated amino acid.[5]

-

Reduced N-Acylurea Formation: The formation of the stable active ester also reduces the likelihood of the O-acylisourea intermediate rearranging to form the undesired N-acylurea byproduct.[2]

-

Crystalline and Stable Intermediates: Pentachlorophenyl active esters are often crystalline solids that can be purified by recrystallization and stored for later use, allowing for a convergent approach to peptide synthesis.[6]

-

High Reactivity: The strong electron-withdrawing effect of the five chlorine atoms makes the pentachlorophenoxy group an excellent leaving group, leading to efficient aminolysis and high yields in the peptide coupling step.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific amino acids being coupled.

Protocol 1: Synthesis of an N-Protected Amino Acid Pentachlorophenyl Ester

This protocol outlines the preparation of the active ester intermediate.

Materials:

-

N-protected amino acid (e.g., Boc-Gly-OH)

-

Pentachlorophenol (PCP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq) and pentachlorophenol (1.0 eq) in ethyl acetate (approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in ethyl acetate dropwise to the cooled solution over 15 minutes with constant stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentachlorophenyl ester.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure active ester.

Caption: Workflow for the synthesis of an N-protected amino acid pentachlorophenyl ester.

Protocol 2: Peptide Coupling using a Pentachlorophenyl Active Ester

This protocol describes the use of the prepared active ester to form a dipeptide.

Materials:

-

N-protected amino acid pentachlorophenyl ester (from Protocol 1)

-

C-protected amino acid (e.g., H-Phe-OMe·HCl)

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the C-protected amino acid salt (1.0 eq) in DMF or DCM.

-

Add the base (TEA or NMM, 1.1 eq) to neutralize the salt and stir for 10-15 minutes at room temperature.

-

Add the N-protected amino acid pentachlorophenyl ester (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography on silica gel to obtain the pure product.

Comparative Performance

While direct, side-by-side quantitative comparisons in the literature are scarce, the DCC/PCP method is known for providing good yields with high optical purity. The primary drawback is the need for an additional step to prepare and purify the active ester.

| Coupling Method | Typical Yield | Racemization Risk | Key Advantages | Key Disadvantages |

| DCC alone | Moderate to Good | High | Simple, inexpensive | High risk of racemization and N-acylurea formation; difficult removal of DCU.[2] |

| DCC/HOBt | Good to Excellent | Low | Suppresses racemization and N-acylurea formation.[7] | HOBt has potential explosive properties. |

| DCC/PCP | Good to Excellent | Very Low | Forms stable, crystalline active esters; high optical purity.[5] | Requires an extra step for active ester synthesis and purification. |

| HBTU/HATU | Excellent | Very Low | Fast reaction times, high yields. | More expensive than carbodiimide-based reagents. |

Safety and Handling

Both N,N'-Dicyclohexylcarbodiimide and pentachlorophenol are hazardous materials and must be handled with appropriate safety precautions.

-

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent skin sensitizer and can cause allergic reactions upon contact.[8] It is also harmful if swallowed and toxic in contact with skin.[8] It causes serious eye damage.[8] Always handle DCC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pentachlorophenol (PCP): Pentachlorophenol is toxic and can be absorbed through the skin.[4] It is a suspected carcinogen.[4] Inhalation can cause irritation to the respiratory tract.[4] Strict adherence to safety protocols is mandatory when handling PCP. This includes the use of a fume hood, chemical-resistant gloves, and eye protection.

Conclusion

The this compound system represents a classic and effective method for peptide synthesis, particularly when high optical purity is paramount. The formation of stable and highly reactive pentachlorophenyl active esters provides a reliable route to peptide bond formation with minimal side reactions. While newer coupling reagents may offer faster reaction times in a one-pot procedure, a thorough understanding and skillful application of the DCC/PCP system remain a valuable tool in the arsenal of the synthetic peptide chemist. Its utility in producing well-defined, activated building blocks for convergent synthesis strategies underscores its continued relevance in the field. As with any chemical procedure, a commitment to safety and a deep understanding of the underlying reaction mechanisms are the cornerstones of successful implementation.

References

-

A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

-

Kovacs, J., Kisfaludy, L., & Ceprini, M. Q. (1967). On the optical purity of peptide active esters prepared by N,N'-dicyclohexylcarbodiimide and "complexes" of N,N'-dicyclohexylcarbodiimide-pentachlorophenol and N,N'-dicyclohexylcarbodiimide-pentafluorophenol. Journal of the American Chemical Society, 89(1), 183–184. [Link]

-

Synthesis of pentafluorophenyl, 2,4,5-trichlorophenyl and pentachlorophenyl esters of Fmoc-amino acids using Fmoc-amino acid chlorides as intermediates | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

-

Kovacs, J., Ceprini, M. Q., Dupraz, C. A., & Schmit, G. N. (1967). Pentachlorophenyl esters of n-carbobenzoxy-l-amino acids. The Journal of Organic Chemistry, 32(11), 3696–3698. [Link]

-

Pentachlorophenol. (n.d.). U.S. Environmental Protection Agency. Retrieved January 15, 2026, from [Link]

-

Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

- A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. (2017). CHEMISTRY & BIOLOGY INTERFACE, 7(4), 221-230.

-

Peptide synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 15, 2026, from [Link]

-

Kovacs, J., Giannotti, R., & Kapoor, A. (1966). Polypeptides with Known Repeating Sequence of Amino Acids. Synthesis of Poly-L-glutamyl-L-alanyl-L-glutamic Acid and Polyglycylglycyl-L-phenylalanine through Pentachlorophenyl Active Ester. Journal of the American Chemical Society, 88(10), 2282–2287. [Link]

Sources

- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound (15406-98-1) for sale [vulcanchem.com]

- 4. scbt.com [scbt.com]

- 5. On the optical purity of peptide active esters prepared by N,N'-dicyclohexylcarbodiimide and "complexes" of N,N'-dicyclohexylcarbodiimide-pentachlorophenol and N,N'-dicyclohexylcarbodiimide-pentafluorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pentachlorophenyl esters of n-carbobenzoxy-l-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

The Ghost in the Machine: Pentachlorophenol's Enduring Legacy in DCC-Mediated Coupling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Tale of Activation and Caution

In the annals of peptide chemistry, the quest for the perfect amide bond has driven decades of innovation. Among the pantheon of coupling reagents, the combination of N,N'-dicyclohexylcarbodiimide (DCC) with activating agents stands as a foundational chapter. This guide delves into the role of a once-prominent, yet now largely cautionary, player in this narrative: pentachlorophenol (PCP). While its use has been almost entirely supplanted due to severe toxicity, a technical understanding of its function offers invaluable insights into the core principles of active ester chemistry, the nuances of coupling reactions, and the rationale behind the evolution to safer, more efficient modern reagents. As Senior Application Scientists, we believe that understanding the "why not" is as crucial as mastering the "how-to" in contemporary drug development.

The Carbodiimide Conundrum: The Need for an Activating Partner

DCC is a powerful and cost-effective dehydrating agent, making it a classic choice for promoting the formation of amide and ester bonds.[1] The fundamental mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is poised for nucleophilic attack by an amine to form the desired amide bond, releasing dicyclohexylurea (DCU) as a byproduct.[2]

However, the O-acylisourea is a fleeting and unstable species. It is susceptible to two significant and detrimental side reactions:

-

Racemization: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone. The alpha-proton of the oxazolone is acidic and can be abstracted, leading to a loss of stereochemical integrity at the chiral center of the amino acid.[4][5]

-

N-acylurea Formation: The O-acylisourea can undergo an intramolecular O- to N-acyl migration, rearranging to a stable and unreactive N-acylurea.[3] This rearrangement consumes the activated amino acid, terminating the desired coupling reaction and reducing the overall yield.[6]

To mitigate these issues, an activating agent or additive is introduced. This agent acts as a nucleophile that intercepts the O-acylisourea to form a new, more stable, yet still reactive intermediate known as an "active ester." This active ester is less prone to racemization and N-acylurea formation, serving as a reliable acylating agent for the incoming amine.[4][7] This is the critical role that pentachlorophenol historically played.

The Pentachlorophenyl Ester: A Highly Crystalline and Reactive Intermediate

Pentachlorophenol, with its highly electron-withdrawing pentachlorophenyl group, was an effective activating agent.[8] The DCC-mediated reaction between a protected amino acid and PCP generates a pentachlorophenyl (PCP) active ester.

Mechanism of PCP Active Ester Formation and Coupling

The process unfolds in a two-step sequence:

-

Activation of the Carboxylic Acid: The carboxylic acid of the N-protected amino acid attacks one of the double-bonded carbons of DCC, which is then protonated by the carboxylic acid's proton. This forms the highly reactive O-acylisourea intermediate.

-

Formation of the PCP Active Ester: The hydroxyl group of pentachlorophenol acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea. This leads to the formation of the pentachlorophenyl active ester and the insoluble dicyclohexylurea (DCU) byproduct.

-

Peptide Bond Formation: The free amino group of the second amino acid (or peptide) then attacks the carbonyl carbon of the PCP active ester. The highly stable pentachlorophenoxide anion is an excellent leaving group, facilitating the rapid formation of the new peptide bond.

The Merits and Demerits: A Double-Edged Sword

The use of pentachlorophenyl esters in peptide synthesis offered distinct advantages that contributed to their popularity in the mid-20th century, but these were overshadowed by severe drawbacks.

Advantages

-

High Reactivity: The five electron-withdrawing chlorine atoms on the phenyl ring make the pentachlorophenoxide a very good leaving group, resulting in highly reactive esters that facilitate rapid coupling.[6]

-

Crystallinity: A significant practical advantage of PCP esters is their tendency to be stable, crystalline solids.[6] This allows for their isolation and purification by recrystallization, ensuring the use of a high-purity activated intermediate in the subsequent coupling step. This contrasts with many in-situ generated active esters which are used without isolation.[9]

-

Reduced Racemization (Compared to DCC alone): By converting the O-acylisourea to a more stable active ester, the pathway to oxazolone formation and subsequent racemization is significantly suppressed compared to using DCC without an additive.[6]

Disadvantages

-

Extreme Toxicity: Pentachlorophenol is a highly toxic and environmentally persistent organochlorine compound.[8] It is classified as a probable human carcinogen and poses significant health risks through inhalation, ingestion, and skin contact.[4][10] Its use requires stringent safety protocols and its environmental impact has led to severe restrictions and a decline in its use for most applications.[8]

-

Side Reactions: While better than DCC alone, the high reactivity of PCP esters can still lead to side reactions. Furthermore, the DCC/PCP method is not immune to the formation of the N-acylurea byproduct, especially with sterically hindered amino acids or slow coupling reactions.[3]

-

Introduction of an Extra Step: The pre-formation and isolation of the PCP active ester, while beneficial for purity, introduces an additional step into the synthesis workflow compared to one-pot coupling procedures.

Data Presentation: A Comparative Overview

Direct, modern, side-by-side quantitative comparisons of DCC/PCP with current coupling reagents are not available in recent literature due to the method's obsolescence. However, by compiling historical data and data from its close, less-toxic analog, pentafluorophenyl (PFP) esters, we can construct a comparative overview.

| Coupling Method | Relative Reactivity | Typical Yield | Racemization Risk | Key Byproducts | Notes |

| DCC/PCP | High | Good to Excellent | Low to Moderate | DCU, N-Acylurea | Highly toxic. PCP esters are often crystalline and isolable.[6] |

| DCC/PFP | Very High | Excellent | Low | DCU, N-Acylurea | PFP esters are a common choice for modern active ester synthesis.[11] |

| DCC/HOBt | Moderate to High | Good to Excellent | Low | DCU, N-Acylurea | A classic and reliable method, though HOBt has safety concerns (explosive when anhydrous).[7] |

| HATU/DIEA | Very High | Excellent | Very Low | Tetramethylurea | Highly efficient, especially for difficult couplings, but more expensive.[12] |

| EDC/Oxyma | High | Excellent | Very Low | Water-soluble urea | EDC and its byproduct are water-soluble, simplifying workup. Oxyma is a safer alternative to HOBt.[7] |

Note: Yields and racemization are highly sequence- and condition-dependent. This table provides a general comparison for illustrative purposes.

Experimental Protocols

The following protocols are based on historical literature and adapted for a modern laboratory context. Extreme caution must be exercised when handling pentachlorophenol. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Protocol: Synthesis of an N-Protected Amino Acid Pentachlorophenyl Ester

This protocol is adapted from the work of Kovacs et al. (1967) for the synthesis of N-carbobenzoxy-L-amino acid PCP esters.[6]

Materials:

-

N-protected amino acid (e.g., Z-L-Leucine) (1 equivalent)

-

Pentachlorophenol (PCP) (1 equivalent)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Ethyl acetate (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve the N-protected amino acid (1 eq.) and pentachlorophenol (1 eq.) in anhydrous ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the stirred amino acid/PCP solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for an additional 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. Wash the filter cake with a small amount of cold ethyl acetate.

-

Combine the filtrates and wash successively with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude PCP active ester is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure, crystalline product.[6]

Protocol: Peptide Coupling using a Pre-formed PCP Active Ester

Materials:

-

N-Protected amino acid PCP ester (1.1 equivalents)

-

Amino acid ester hydrochloride (or other C-protected amino component) (1 equivalent)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1 equivalent)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve the amino acid ester hydrochloride (1 eq.) in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Add the base (TEA or DIEA) (1 eq.) and stir for 10-15 minutes to generate the free amine.

-

Add the N-protected amino acid PCP ester (1.1 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Filter the reaction mixture to remove any precipitated salts.

-

Workup the reaction by washing with 1N HCl, 5% sodium bicarbonate, and brine.

-

Dry the organic layer, evaporate the solvent, and purify the resulting dipeptide by column chromatography or recrystallization.

Decision-Making Workflow: To Use or Not to Use?

Given the extreme toxicity of PCP, its use in modern peptide synthesis is not recommended. The following workflow illustrates the decision-making process, which invariably leads to the selection of safer, modern alternatives.

The Verdict: An Important Lesson from the Past

Pentachlorophenol's role in DCC-mediated coupling is a powerful case study in the evolution of chemical synthesis. It highlights the ingenuity of early peptide chemists in overcoming fundamental challenges like racemization and intermediate instability. The development of crystalline, highly reactive PCP active esters was a significant step forward at the time.

However, the story of PCP is also a stark reminder of the paramount importance of safety and environmental responsibility in science. The unacceptable toxicity of pentachlorophenol has rightly relegated its use to the pages of history books and specialized toxicological studies.[10] Modern researchers have at their disposal a vast arsenal of coupling reagents that are not only more efficient and selective but are also orders of magnitude safer for both the user and the environment.

By understanding the principles behind the DCC/PCP method, we gain a deeper appreciation for the elegance and safety of modern coupling reagents and the continuous drive for greener, more sustainable chemistry.

References

-

Methodological implications of simultaneous solid-phase peptide synthesis: a comparison of active esters. Peptide Research, 1990. [Link]

-

Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 2023. [Link]

-

Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 1989. [Link]

-

Peptide synthesis. Wikipedia. [Link]

-

Active ester-based peptide bond formation and its application in peptide synthesis. ResearchGate. [Link]

-

Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

-

Racemization Assays. Thieme Chemistry. [Link]

-

Pentachlorophenol. Wikipedia. [Link]

-

A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. National Center for Biotechnology Information. [Link]

-

Pentachlorophenyl esters of n-carbobenzoxy-l-amino acids. PubMed. [Link]

-

M. Bodanszky Principles of Peptide Synthesis. dokumen.pub. [Link]

-

Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

- Process for producing N-protected amino acid.

-

Pentachlorophenyl esters of N-carbobenzoxy-L-amino acids. ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. bachem.com [bachem.com]

- 8. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentachlorophenyl esters of n-carbobenzoxy-l-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to N,N'-Dicyclohexylcarbodiimide (DCC) Activation of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dicyclohexylcarbodiimide (DCC) has been a cornerstone coupling reagent in organic synthesis since its introduction by Sheehan and Hess in 1955.[1] Its efficacy in facilitating the formation of amide and ester bonds under mild conditions has cemented its role in peptide synthesis, natural product synthesis, and the development of novel therapeutics. This guide provides a comprehensive technical overview of DCC-mediated activation of carboxylic acids. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, address common side reactions and troubleshooting strategies, and discuss effective purification techniques. Our focus is on delivering not just procedural steps, but the causal reasoning behind experimental choices, empowering researchers to optimize their synthetic strategies.

The Core Mechanism of DCC Activation

The primary function of DCC is to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby activating the carboxyl group for nucleophilic attack.[2] The reaction proceeds through a highly reactive O-acylisourea intermediate.[1][3]

The mechanism can be broken down into the following key steps:

-

Protonation and Nucleophilic Attack: The carboxylic acid protonates one of the nitrogen atoms of the DCC molecule. This is followed by a nucleophilic attack of the carboxylate on the central carbon atom of the DCC.[2]

-

Formation of the O-Acylisourea Intermediate: This attack results in the formation of the highly reactive O-acylisourea intermediate.[1][3] This intermediate is essentially a mixed anhydride, rendering the carbonyl carbon highly electrophilic.

-

Nucleophilic Attack: A nucleophile, such as an amine or an alcohol, attacks the activated carbonyl carbon of the O-acylisourea intermediate.[4]

-

Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate which then collapses, leading to the formation of the desired amide or ester bond.[4]

-

Byproduct Formation: The leaving group is N,N'-dicyclohexylurea (DCU), a stable and poorly soluble urea derivative.[5]

Experimental Protocols: A Self-Validating System

The success of a DCC coupling reaction hinges on careful control of reaction conditions to maximize product yield and purity while minimizing side reactions.

General Protocol for Amide Bond Formation

This protocol provides a robust starting point for the synthesis of amides from carboxylic acids and amines.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.0-1.1 equiv)

-

DCC (1.1 equiv)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)[1]

-

(Optional) 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)[6]

Procedure:

-

Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and HOBt (if used) in anhydrous DCM.[7]

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize side reactions.[8][9]

-

Amine Addition: Add the amine to the cooled solution.

-

DCC Addition: In a separate flask, dissolve the DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes.[7] A white precipitate of DCU should begin to form.[9]

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

-

Workup and Purification: See Section 4 for detailed purification procedures.

Steglich Esterification: For Sterically Hindered Substrates

First described by Wolfgang Steglich in 1978, this method is a mild and efficient way to form esters, particularly with sterically demanding or acid-labile substrates.[3][5] It utilizes a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP).[11]

Key Role of DMAP: DMAP acts as a potent nucleophile that intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium intermediate.[11] This "active ester" is more susceptible to nucleophilic attack by the alcohol and crucially, it prevents the intramolecular rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.[3][11]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Alcohol (1.0-1.5 equiv)

-

DCC (1.1 equiv)

-

DMAP (0.1 equiv)[12]

-

Anhydrous DCM

Procedure:

-

Dissolution: Dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C.

-

DCC Addition: Add a solution of DCC in anhydrous DCM dropwise.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[13]

-

Workup: Cool the mixture to 0 °C for 30 minutes to maximize DCU precipitation before filtration.[11] Proceed with purification as detailed in Section 4.

Navigating Side Reactions and Troubleshooting

While powerful, DCC coupling is not without its challenges. Understanding and mitigating potential side reactions is critical for success.

| Problem | Causality | Solution |

| N-Acylurea Formation | Intramolecular rearrangement of the O-acylisourea intermediate. This is more prevalent with less nucleophilic alcohols.[3][5] | Use of DMAP in esterifications to form the more stable N-acylpyridinium intermediate.[11] For amide couplings, additives like HOBt or HOSu can form more stable active esters.[1] |

| Racemization | In peptide synthesis, the activated amino acid can form an oxazolone intermediate, which is prone to racemization.[14] | The addition of coupling additives like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to suppress racemization.[12][15] Copper(II) chloride has also been shown to be an effective additive for suppressing racemization.[16] |

| Symmetrical Anhydride Formation | The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetrical anhydride, which can then react with the nucleophile.[10] | While this is a productive pathway, it consumes an extra equivalent of the carboxylic acid. Using the correct stoichiometry is important. |

Purification Strategies: The DCU Challenge

The primary challenge in purifying products from DCC reactions is the removal of the N,N'-dicyclohexylurea (DCU) byproduct.[17] DCU's low solubility in many common organic solvents is both a blessing and a curse.[17]

Primary Removal Technique: Precipitation and Filtration

The most common method for DCU removal is filtration.[17] Since DCU is often insoluble in the reaction solvent (e.g., DCM, acetonitrile), it precipitates out during the reaction.[9][17]

Workflow for DCU Removal:

-

Cooling: After the reaction is complete, cool the mixture in an ice bath to further decrease the solubility of DCU and maximize precipitation.[11]

-

Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel.[17]

-

Washing: Wash the collected DCU precipitate with a small amount of cold reaction solvent to recover any trapped product.[17]

-

Aqueous Workup: The filtrate, containing the desired product, can then be subjected to a standard aqueous workup to remove any remaining water-soluble impurities.

Solubility of DCU in Common Solvents

| Solvent | Solubility | Reference |

| Dichloromethane (DCM) | Sparingly soluble | [9] |

| Acetonitrile | Low solubility | [18] |

| Ethyl Acetate | Sparingly soluble | [18] |

| Dimethylformamide (DMF) | More soluble | [9] |

| Water | Insoluble | [17] |

For cases where DCU remains in the product after filtration, column chromatography is typically effective for its removal.[19]

Alternatives to DCC

While DCC is a cost-effective and efficient coupling reagent, its limitations, particularly the formation of insoluble DCU, have led to the development of alternatives.[6]

-

Diisopropylcarbodiimide (DIC): A close analog of DCC, the corresponding diisopropylurea byproduct is more soluble in organic solvents, which can simplify purification.[15][20]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide, making its urea byproduct also water-soluble and easily removable through aqueous extraction.[20][21] This is particularly advantageous in biological applications.[20]

-

Uronium/Aminium and Phosphonium Reagents (HATU, HBTU, PyBOP): These reagents are generally more efficient, lead to less racemization, and are often the reagents of choice for solid-phase peptide synthesis (SPPS).[6][22] However, they are more expensive than DCC.[20]

Safety Considerations

DCC is a potent sensitizer and can cause allergic reactions upon skin contact.[12] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Conclusion

N,N'-Dicyclohexylcarbodiimide remains a vital tool in the synthetic chemist's arsenal. Its ability to activate carboxylic acids under mild conditions makes it suitable for a wide range of applications. By understanding the core mechanism, carefully controlling reaction parameters, and employing appropriate purification strategies, researchers can effectively harness the power of DCC to achieve their synthetic goals. The judicious use of additives like HOBt and DMAP can further enhance reaction efficiency and minimize unwanted side reactions, leading to cleaner products and higher yields.

References

- The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. (URL: )

-

Steglich Esterification - Organic Chemistry Portal. (URL: [Link])

-

Acid-Amine Coupling using DCC - Organic Synthesis. (URL: [Link])

-

Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC) - Aapptec Peptides. (URL: [Link])

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

-

Steglich esterification - Wikipedia. (URL: [Link])

-

Carboxylic Acid + DCC + NH3 - Functional Groups Directory | ReactionWeb.io. (URL: [Link])

-

Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry. (URL: [Link])

-

Racemization in the Coupling Reaction with the Several Methods beside the Activated Ester Methodst. (URL: [Link])

-

Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])

-

A typical DCC + DMAP mediated Steglich esterification - ResearchGate. (URL: [Link])

-

How I can remove DCU from my product? - Chemistry Stack Exchange. (URL: [Link])

-

How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? | ResearchGate. (URL: [Link])

-

Coupling Reagents - Aapptec Peptides. (URL: [Link])

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. (URL: [Link])

-

How Can I Remove DCU, byproduct of DCC coupling reactions? - ResearchGate. (URL: [Link])

-

Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed. (URL: [Link])

-

mechanism of amide formation with DCC - YouTube. (URL: [Link])

-

Dicyclohexylurea – Knowledge and References - Taylor & Francis. (URL: [Link])

-

N,N′-Dicyclohexylcarbodiimide - Wikipedia. (URL: [Link])

-

(PDF) The Catalyst's Companion: N , N ′-Dicyclohexylcarbodiimide (DCC) in Action. (URL: [Link])

Sources

- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. academic.oup.com [academic.oup.com]

- 15. bachem.com [bachem.com]

- 16. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. Scimplify Blogs | CDI Alternatives- Pros and Cons [scimplify.com]

- 22. peptide.com [peptide.com]

O-Acylisourea Intermediate Formation with DCC: A Mechanistic and Practical Guide for Synthetic Chemists

This guide provides an in-depth exploration of the N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling reaction, with a specific focus on the pivotal role of the O-acylisourea intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, causality behind experimental choices, and strategies for mitigating common side reactions. Our objective is to equip you with the expert-level understanding required to optimize these powerful transformations for the synthesis of amides and esters.

Part 1: The Core Mechanism - Activation of the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine or alcohol is thermodynamically challenging and kinetically slow. The primary obstacle is the poor leaving group ability of the hydroxyl group (-OH) on the carboxylic acid. Furthermore, in the case of amide synthesis, the basic amine will readily deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium-carboxylate salt.[1]

DCC circumvents these issues by activating the carboxylic acid. This is not a simple dehydration but a multi-step process that converts the hydroxyl group into a far superior leaving group. The process begins with the protonation of one of the nitrogen atoms of the DCC by the carboxylic acid. This protonation significantly increases the electrophilicity of the central carbon atom of the carbodiimide.[2][3] The resulting carboxylate anion then acts as a nucleophile, attacking this activated carbon center.[2][4] This sequence of events leads to the formation of the key O-acylisourea intermediate .[5][6][7] This intermediate is essentially a carboxylic acid derivative with a bulky, highly activated leaving group poised for displacement.

Caption: Competing reaction pathways originating from the O-acylisourea intermediate.

Part 3: Controlling the Reaction - Strategies for Maximizing Yield and Purity

A deep understanding of the O-acylisourea intermediate's reactivity allows for the rational design of experiments. By carefully selecting reaction conditions and additives, one can steer the reaction towards the productive pathway (Pathway A).

The Role of Additives: Intercepting the Intermediate

To prevent the formation of N-acylurea and minimize racemization (a key concern in peptide synthesis), coupling additives are frequently employed. [6][8]These additives are N-hydroxy compounds, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) . [9] Their mechanism of action relies on intercepting the O-acylisourea intermediate faster than it can rearrange. [10]The additive reacts with the O-acylisourea to form a new active ester (e.g., an HOBt-ester). [11]This active ester is more stable than the O-acylisourea, thus suppressing the O-to-N rearrangement, but it remains sufficiently reactive to be readily attacked by the amine or alcohol nucleophile to furnish the final product. [10][11] For esterifications, particularly with sterically hindered secondary or tertiary alcohols (the Steglich Esterification), a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is essential. [12][13]DMAP acts as a hyper-nucleophilic acylation catalyst, reacting with the O-acylisourea or the symmetric anhydride to form a highly reactive N-acylpyridinium salt, which is then attacked by the alcohol.

Caption: Mechanism of an additive (HOBt) to suppress N-acylurea formation.

Key Experimental Parameters

The success of a DCC coupling is highly dependent on a set of critical experimental parameters. The following table summarizes the key variables, the rationale for their control, and typical starting points for optimization.

| Parameter | Rationale | Typical Conditions & Field Insights |

| Temperature | The initial activation of the carboxylic acid by DCC is exothermic. N-acylurea formation is also accelerated at higher temperatures. | Initiate the reaction at 0 °C to control the initial exotherm and minimize side reactions. Allow the reaction to slowly warm to room temperature for completion (12-24 h). [7] |

| Solvent | Solvent polarity can influence the rate of N-acylurea formation and the solubility of the DCU byproduct. | Dichloromethane (DCM) or chloroform are preferred as their low dielectric constant disfavors the intramolecular rearrangement to N-acylurea. [5]DCU is largely insoluble in these solvents, facilitating its removal. [7]DMF can be used but may increase DCU solubility. |

| Stoichiometry | Using a slight excess of DCC ensures complete activation of the carboxylic acid. Additives are typically used in slight excess as well. | Carboxylic Acid: 1.0 eqAmine/Alcohol: 1.0 - 1.2 eqDCC: 1.1 eqHOBt/NHS: 1.1 eqDMAP (catalytic): 0.1 - 0.2 eq [14] |

| Order of Addition | The order in which reagents are added can be critical to prevent pre-activation and side reactions. | For additive-mediated couplings, it is often best to combine the carboxylic acid, amine, and additive (e.g., HOBt) before the dropwise addition of a solution of DCC. [7]This ensures the nucleophile and additive are present to react with the O-acylisourea as it forms. |

Part 4: Field-Proven Experimental Protocols

The following protocols are self-validating systems, designed to maximize the likelihood of a successful outcome by incorporating the principles discussed above.

Protocol 1: Standard Amide Coupling using DCC/HOBt

This protocol is designed for the formation of a standard amide bond, incorporating HOBt to suppress side reactions.

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M).

-

Nucleophile Addition: To this solution, add the amine (1.0 eq). If the amine is provided as a hydrochloride salt, add one equivalent of a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) to liberate the free amine. [7]3. Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with continuous stirring.

-

DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of DCU should begin to form almost immediately. [7]5. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up - DCU Removal: Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. [14][15]7. Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove any unreacted amine/base), saturated NaHCO₃ solution (to remove unreacted acid/HOBt), and finally with brine.

-

Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: Steglich Esterification using DCC/DMAP

This protocol is optimized for the esterification of an alcohol, using a catalytic amount of DMAP.

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (approx. 0.1-0.2 M). [14]2. Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

DCC Addition: Add solid DCC (1.1 eq) portion-wise or as a concentrated solution in DCM to the stirred mixture.

-

Reaction: Keep the reaction at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 12-24 hours.

-

Work-up and Purification: Follow steps 6-8 from Protocol 1. The acidic wash (1 M HCl) is particularly important for removing the basic DMAP catalyst. [15]

Part 5: Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive DCC (hydrolyzed by moisture).2. Formation of unreactive N-acylurea.3. Insufficiently nucleophilic amine/alcohol. | 1. Use fresh, high-purity DCC. Ensure anhydrous conditions.<[8]br>2. Add HOBt or NHS to the reaction. Ensure the reaction is run at 0 °C initially. Use a non-polar solvent like DCM.<[5][10]br>3. For esterifications, ensure DMAP is used as a catalyst. [13] |

| N-Acylurea Byproduct Detected | 1. Reaction run at too high a temperature.2. Delayed addition of the nucleophile.3. Highly hindered substrates slowing the desired reaction. | 1. Strictly maintain an initial temperature of 0 °C.<[7]br>2. Add the DCC solution last, to a mixture of all other components.<[7]br>3. Increase the amount of HOBt/NHS additive to 1.5 equivalents to more effectively trap the O-acylisourea. |

| Difficulty Removing DCU | 1. DCU is partially soluble in the reaction solvent (e.g., DMF).2. Crude product co-precipitates with DCU. | 1. After filtering, concentrate the filtrate and triturate with a solvent in which DCU is insoluble but the product is soluble (e.g., diethyl ether, ethyl acetate). Cool and re-filter.<[15]br>2. Dilute the reaction mixture with a non-polar solvent like hexane before filtration to decrease product solubility and keep it in the filtrate. [15] |

| Racemization of Chiral Centers | The O-acylisourea intermediate can promote racemization at the α-carbon of amino acids. | This is a primary reason for using additives. HOBt and particularly HOAt (1-hydroxy-7-azabenzotriazole) are highly effective at suppressing racemization by rapidly forming the corresponding active esters. [9][11] |

Conclusion

N,N'-Dicyclohexylcarbodiimide remains an indispensable tool in synthetic chemistry for its efficacy in forming amide and ester bonds under mild conditions. [8]Its power lies in the formation of the highly reactive O-acylisourea intermediate. However, this same reactivity is the source of its most common pitfalls, including the irreversible rearrangement to N-acylurea. A successful outcome hinges on the chemist's ability to control the fate of this transient species. By implementing rational control of reaction parameters—particularly temperature and solvent choice—and leveraging the power of additives like HOBt and DMAP to intercept and channel the intermediate's reactivity, DCC-mediated couplings can be transformed from a source of frustration into a reliable and high-yielding synthetic strategy.

References

- Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ACS Omega.

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

-

ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

-

Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Wikipedia. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

-

Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec Peptides. [Link]

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2021). 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Aapptec Peptides. [Link]

-

Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

-

JoVE. (2023). Video: Preparation of Amides. JoVE. [Link]

-

McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Preparation of Amides [jove.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. peptide.com [peptide.com]

- 11. Amide Synthesis [fishersci.dk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

The Architecture of Activation: A Technical Guide to the Dicyclohexylcarbodiimide-Pentachlorophenol System in Modern Synthesis

Abstract

In the landscape of synthetic chemistry, the precise and efficient formation of amide and ester bonds is paramount. Dicyclohexylcarbodiimide (DCC) has long been a cornerstone reagent for achieving these transformations, primarily through the activation of carboxylic acids. When coupled with pentachlorophenol (PCP), a unique and highly effective system for generating "active esters" is established. This technical guide provides an in-depth exploration of the chemical intricacies of the DCC-pentachlorophenol system. We will dissect the mechanism of activation, elucidate the structure of the key intermediates and final ester products, provide field-proven experimental protocols for synthesis and characterization, and discuss the applications of pentachlorophenyl active esters in demanding synthetic endeavors such as peptide synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.

Foundational Principles: Understanding the Key Players

To appreciate the synergy between dicyclohexylcarbodiimide and pentachlorophenol, a foundational understanding of each component is essential.

Dicyclohexylcarbodiimide (DCC): The Workhorse of Coupling Reactions

N,N'-Dicyclohexylcarbodiimide (DCC) is a waxy, white solid with a characteristic sweet odor, highly soluble in many organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide.[1] Its utility stems from the highly reactive carbodiimide functional group (-N=C=N-), which serves as a powerful dehydrating agent.[1] In the presence of a carboxylic acid, DCC facilitates the formation of a highly reactive O-acylisourea intermediate.[2][3] This intermediate is susceptible to nucleophilic attack by amines or alcohols, leading to the formation of amide or ester bonds, respectively, with the concomitant formation of the insoluble dicyclohexylurea (DCU) byproduct.[1][3] The near-insolubility of DCU in most organic solvents simplifies purification by filtration.[1]

| Property | Value |